
Methyl 4,5-dimethoxy-2-(2-phenoxyacetylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4,5-dimethoxy-2-(2-phenoxyacetylamino)benzoate” is a chemical compound with the molecular formula C18H19NO6 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “Methyl 4,5-dimethoxy-2-(2-phenoxyacetylamino)benzoate” consists of 18 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The average mass of the molecule is 345.347 Da, and the monoisotopic mass is 345.121246 Da .Aplicaciones Científicas De Investigación
Novel Recovery and Thermal Decomposition
Research on benzoxazine dimers, which share structural similarities with Methyl 4,5-dimethoxy-2-(2-phenoxyacetylamino)benzoate, reveals their application in the recovery of nano-structured ceria (CeO2) via thermal decomposition. This process highlights the potential of such compounds in materials science, particularly in the preparation of metal oxide nanoparticles with specific properties for catalysis or electronics (Veranitisagul et al., 2011).
Synthesis of Heterocyclic Systems
Compounds structurally related to Methyl 4,5-dimethoxy-2-(2-phenoxyacetylamino)benzoate are utilized in the synthesis of heterocyclic systems, demonstrating their significance in medicinal chemistry. For instance, methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate are prepared as reagents for creating various heterocyclic compounds, which could have potential applications in drug discovery and development (Selič et al., 1997).
Captodative Olefins and Synthesis of Benzofurans
The synthesis of captodative olefins from compounds including 2-phenoxyacetic esters, which are closely related to the chemical structure , showcases their application in organic synthesis. These olefins are used in intramolecular cyclization processes to efficiently produce benzofurans, a class of organic compounds with various pharmaceutical and material science applications (Cruz & Tamariz, 2004).
Nonlinear Optical Properties
Research into the nonlinear optical properties of novel T-type polyurethanes incorporating similar functional groups indicates the potential of such compounds in the development of materials with specific optical characteristics. These materials, showing high thermal stability of second harmonic generation, could be crucial in optical communication technologies and information processing (Lee, Bang, & Baek, 2005).
Spectroelectrochemical Characterisation
The development of a magenta polypyrrole derivatized with Methyl Red azo dye, incorporating similar ester and azo functional groups, underscores the application of such compounds in electrochemical sensors and displays. This research demonstrates the feasibility of using these compounds for pH sensing applications, given their color-changing properties in response to pH variations (Almeida et al., 2017).
Safety and Hazards
While the specific safety data sheet for “Methyl 4,5-dimethoxy-2-(2-phenoxyacetylamino)benzoate” is not available, it’s important to handle all chemicals with care. This includes wearing appropriate personal protective equipment, avoiding inhalation or contact with skin and eyes, and ensuring good ventilation .
Propiedades
IUPAC Name |
methyl 4,5-dimethoxy-2-[(2-phenoxyacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-22-15-9-13(18(21)24-3)14(10-16(15)23-2)19-17(20)11-25-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSNVNYFSDMJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dimethoxy-2-(2-phenoxyacetylamino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

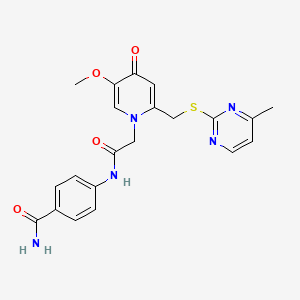

![2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-3-methylpentanamide](/img/structure/B2974109.png)
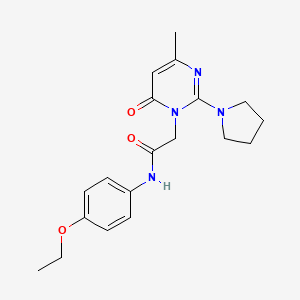
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2974111.png)
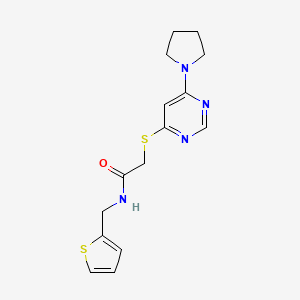
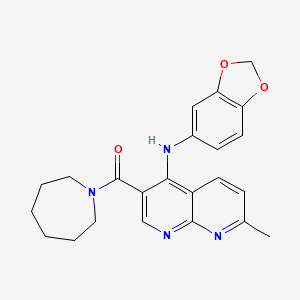

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2974119.png)
![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974120.png)
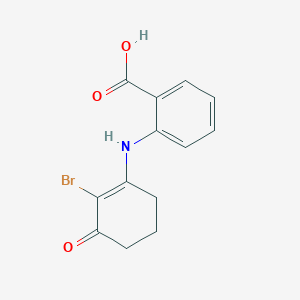
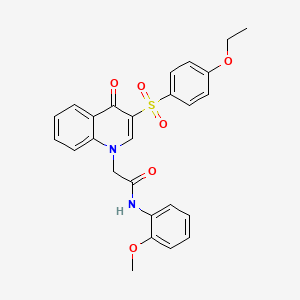
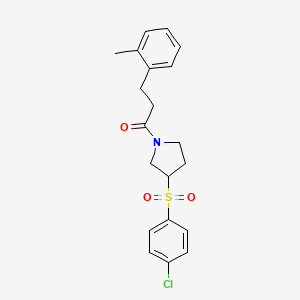
![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2974125.png)